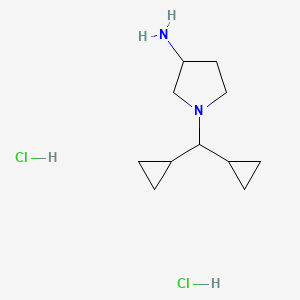

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

Vue d'ensemble

Description

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders. The unique structure of this compound, featuring a pyrrolidine ring, contributes to its biological activity and pharmacological properties.

Méthodes De Préparation

The synthesis of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring through 1,3-dipolar cycloadditions . This method allows for the regio- and stereoselective formation of the five-membered heterocycle. Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of nitrone, azide, or azomethine ylide as the 1,3-dipole, and an olefin as the dipolarophile .

Analyse Des Réactions Chimiques

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has been extensively studied for its applications in various fields:

Chemistry: It serves as a valuable scaffold for the synthesis of novel biologically active compounds.

Biology: The compound’s ability to selectively antagonize NMDA receptors makes it a useful tool for studying neurotransmission and synaptic plasticity.

Medicine: Potential therapeutic applications include the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

Industry: Its unique chemical properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The primary mechanism of action of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its antagonistic effect on NMDA receptors. By binding to these receptors, the compound inhibits the excitatory neurotransmitter glutamate from exerting its effects, thereby modulating synaptic transmission and neuronal excitability. This action is particularly relevant in conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can be compared to other NMDA receptor antagonists, such as:

Ketamine: Known for its rapid antidepressant effects, ketamine also acts on NMDA receptors but has a different chemical structure.

Memantine: Used in the treatment of Alzheimer’s disease, memantine shares a similar mechanism of action but differs in its molecular composition.

Dextromethorphan: Commonly found in cough suppressants, dextromethorphan also antagonizes NMDA receptors but has additional effects on other neurotransmitter systems.

The uniqueness of this compound lies in its high selectivity and potency as an NMDA receptor antagonist, making it a promising candidate for further research and therapeutic development.

Activité Biologique

Introduction

1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride, also known as LNP-509, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure with dicyclopropylmethyl substituents. The molecular formula is CHN·2HCl, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments.

| Property | Value |

|---|---|

| Molecular Weight | 232.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not extensively documented |

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Research indicates that it acts as a selective modulator of imidazoline receptors, particularly I and I subtypes, which are implicated in cardiovascular regulation and neuroprotection.

Key Mechanisms:

- Receptor Modulation : It selectively binds to imidazoline receptors, influencing neurotransmitter release and neuronal excitability.

- Neuroprotective Effects : Studies suggest that LNP-509 may offer protective effects against neurodegenerative processes by modulating oxidative stress pathways.

Neurological Research

Recent studies have highlighted the compound's potential in treating conditions such as chronic pain and anxiety disorders. The modulation of imidazoline receptors is linked to analgesic effects and the regulation of mood.

Case Study: Chronic Pain Management

In a preclinical model, LNP-509 demonstrated significant analgesic properties comparable to traditional opioid treatments but with a reduced risk of addiction. This was attributed to its unique receptor profile, which minimizes central nervous system side effects.

Cardiovascular Implications

LNP-509 has also been investigated for its cardiovascular effects. Its interaction with I receptors plays a role in lowering blood pressure and improving heart function without the sedative effects commonly associated with other CNS-active compounds.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Analgesic | Significant pain relief in preclinical models |

| Neuroprotection | Reduced neuronal damage in oxidative stress models |

| Cardiovascular Regulation | Lowered blood pressure without sedation |

Research Findings

A series of studies have evaluated the pharmacological profile of LNP-509:

- Synthesis and Evaluation : Initial studies focused on synthesizing various pyrrolidine derivatives, leading to the identification of LNP-509 as a potent modulator with favorable pharmacokinetics .

- Behavioral Studies : Behavioral assays indicated that administration of LNP-509 resulted in decreased anxiety-like behavior in rodent models, supporting its potential as an anxiolytic agent .

- Mechanistic Insights : Further investigations revealed that LNP-509's efficacy may be linked to its ability to inhibit certain pathways involved in inflammation and neuronal apoptosis .

Propriétés

IUPAC Name |

1-(dicyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.2ClH/c12-10-5-6-13(7-10)11(8-1-2-8)9-3-4-9;;/h8-11H,1-7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPHEDOZQWMRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)N3CCC(C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.